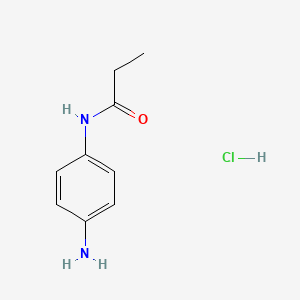
N-(4-aminophenyl)propanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-aminophenyl)propanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)propanamide hydrochloride” is represented by the formula C9H13ClN2O . The compound is a sodium channel blocker .Physical And Chemical Properties Analysis
“N-(4-aminophenyl)propanamide hydrochloride” has a molecular weight of 200.66 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación
Immunomodulatory Potential
- N-aryl-3-(indol-3-yl)propanamides, which are structurally related to N-(4-aminophenyl)propanamide, have been found to exhibit significant immunosuppressive activities. This includes inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity in mice (Giraud et al., 2010).
Neuropharmacological Applications
- Compounds structurally similar to N-(4-aminophenyl)propanamide, specifically 2-(3,5-substituted 4-aminophenyl)acetamide and propanamide derivatives, have been explored as human TRPV1 antagonists. These compounds showed promise in antagonizing hTRPV1 activation by various stimuli, indicating potential applications in neuropharmacology (Kim et al., 2018).
Anticonvulsant Properties
- Research on N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to N-(4-aminophenyl)propanamide, showed potential as anticonvulsants. These compounds demonstrated effectiveness in mouse models against seizures, suggesting their utility in treating epilepsy (Idris et al., 2011).
Antimalarial Activity
- Aminoacetamide derivatives, including those structurally related to N-(4-aminophenyl)propanamide, have been investigated as antimalarial agents. One specific compound showed significant activity against the intraerythrocytic stages of Plasmodium falciparum, indicating its potential as a new lead for malaria treatment (Norcross et al., 2019).
Analgesic Applications
- N-(2-amino-6-trifluoromethylpyridin-3-ylmethyl)-2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, structurally related to N-(4-aminophenyl)propanamide, have been identified as potent TRPV1 antagonists with analgesic activity in rat neuropathic pain models. This highlights their potential in pain management (Kim et al., 2012).
Cancer Research
- In the context of cancer research, N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]propanamide, a compound related to N-(4-aminophenyl)propanamide, has been studied for its properties in treating prostate cancer. Quantum chemical studies have provided insights into its interaction with androgen receptors, which is crucial for understanding its mechanism of action in prostate cancer treatment (Otuokere & Amaku, 2015).
Environmental Applications
- The degradation kinetics of organic compounds in soils, including those similar to N-(4-aminophenyl)propanamide, have been studied to understand the environmental fate of such chemicals. This research is vital for assessing the environmental impact and safety of these compounds (Nicholls et al., 2000).
Safety And Hazards
Propiedades
IUPAC Name |
N-(4-aminophenyl)propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-7(10)4-6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVGWBAIDDHUSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)propanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2378718.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2378719.png)
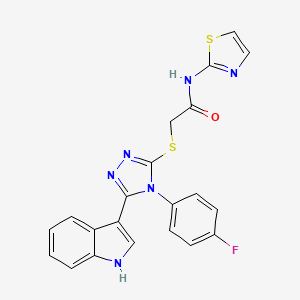
![(12aS)-1,2,3,4,6,7,12,12a-Octahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2378723.png)
![[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B2378724.png)
![2-[8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2378729.png)
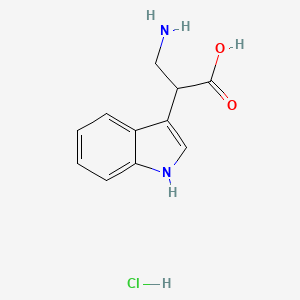
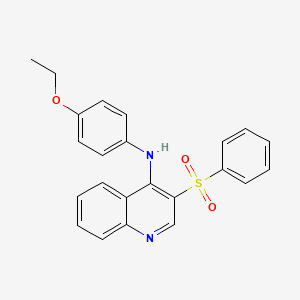
![4-ethoxy-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2378734.png)
![2-Amino-3-[(2,5-dichlorothiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2378735.png)
![ethyl 3-cyano-2-(2-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2378737.png)
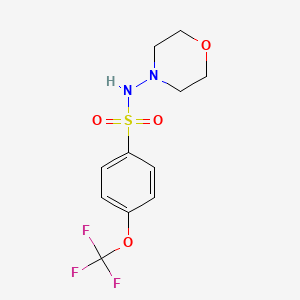
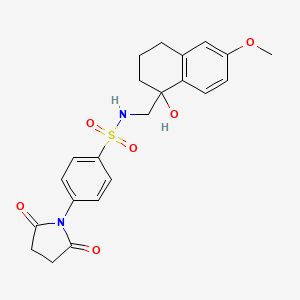
![[3-(Dimethylamino)phenyl]-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2378740.png)